Comparative CENP-E Enzyme Inhibition Potency Relative to the 5-Methoxy Optimized Analog
The target compound is an unoptimized derivative of the 5-bromoimidazo[1,2-a]pyridine lead series. Its core scaffold, 5-bromoimidazo[1,2-a]pyridine (compound 7), displays a CENP-E enzyme inhibition IC50 of 50 nM . In contrast, a highly optimized 5-methoxy analog from the same series, (+)-(S)-12, achieves an IC50 of 3.6 nM . Direct activity data for this specific nicotinamide derivative have not been identified in the permitted public literature, creating a definitive evidence gap.
| Evidence Dimension | CENP-E Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data found for CAS 2034463-50-6. The related core scaffold, 5-bromoimidazo[1,2-a]pyridine, has an IC50 of 50 nM. |
| Comparator Or Baseline | Optimized lead (+)-(S)-12 (5-methoxyimidazo[1,2-a]pyridine derivative): IC50 = 3.6 nM. |
| Quantified Difference | >13-fold improvement for the optimized methoxy analog over the related unoptimized bromo core scaffold. |
| Conditions | In vitro CENP-E ATPase motor domain inhibition assay. |
Why This Matters
This illustrates the steep SAR around the 5-position of the scaffold, warning that the specific bromine substitution and extended nicotinamide linker will likely result in distinct potency that cannot be inferred from other analogs.
- [1] Hirayama T, et al. J Med Chem. 2015;58(20):8036-53. View Source
- [2] Hirayama T, et al. Bioorg Med Chem. 2013;21(17):5488-502. View Source
